

# Assessing the Selectivity Profile of Allosteric SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation and survival through the RAS-MAPK pathway has spurred the development of numerous inhibitors. A key challenge in targeting phosphatases is achieving high selectivity due to the conserved nature of their active sites. The advent of allosteric inhibitors, which bind to a unique pocket away from the active site, has marked a significant breakthrough in attaining potent and selective SHP2 inhibition.

This guide provides a comparative analysis of the selectivity profiles of three prominent allosteric SHP2 inhibitors: SHP099, RMC-4630, and TNO155. Due to the limited public information on a compound designated "**Shp2-IN-16**," this guide focuses on these well-characterized alternatives to illustrate the assessment of a SHP2 inhibitor's selectivity.

## **Quantitative Selectivity Profile**

The following tables summarize the inhibitory activity and selectivity of SHP099, RMC-4630, and TNO155 against SHP2 and a panel of other phosphatases and kinases.

Table 1: Potency against SHP2



| Inhibitor | Target | Assay Type  | IC50 (nM) | Reference |
|-----------|--------|-------------|-----------|-----------|
| SHP099    | SHP2   | Biochemical | 71        | [1]       |
| RMC-4630  | SHP2   | Biochemical | 1.29      | [2]       |
| TNO155    | SHP2   | Biochemical | 11        | [3]       |

Table 2: Selectivity against other Phosphatases

| Inhibitor | Phosphatase Panel                                         | Results                                               | Reference |
|-----------|-----------------------------------------------------------|-------------------------------------------------------|-----------|
| SHP099    | 21 phosphatases<br>(including SHP1,<br>PTP1B, CD45, etc.) | No detectable activity<br>(IC50 > 100 μM for<br>most) | [3]       |
| RMC-4630  | 14 phosphatases<br>(including full-length<br>SHP1)        | No significant<br>inhibition observed up<br>to 10 μM  | [2]       |
| TNO155    | Not explicitly detailed in a panel                        | Stated to be highly selective for SHP2                | [4][5]    |

Table 3: Selectivity against Kinases

| Inhibitor | Kinase Panel                       | Results                                | Reference |
|-----------|------------------------------------|----------------------------------------|-----------|
| SHP099    | 66 kinases                         | No detectable activity                 | [5]       |
| RMC-4630  | >450 kinases                       | >3,000-fold selectivity for SHP2       | [2]       |
| TNO155    | Not explicitly detailed in a panel | Stated to be highly selective for SHP2 | [4][5]    |

## **Experimental Protocols**

The determination of an inhibitor's selectivity profile relies on robust and standardized biochemical assays. Below are detailed methodologies for in vitro phosphatase and kinase



selectivity profiling.

### In Vitro Phosphatase Selectivity Assay

This assay is designed to measure the inhibitory activity of a compound against a panel of purified protein tyrosine phosphatases (PTPs).

Objective: To determine the IC50 values of a test compound against a panel of phosphatases to assess its selectivity.

#### Materials:

- Purified recombinant phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
- Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
- Test compound serially diluted in DMSO
- 384-well black microplates
- Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

#### Procedure:

- Prepare a working solution of each phosphatase in the assay buffer. The final concentration should be in the linear range of the assay, determined empirically.
- In the 384-well plate, add 5 μL of the appropriate phosphatase working solution to each well.
- Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Initiate the phosphatase reaction by adding 5 μL of the DiFMUP substrate solution (at a concentration close to its Km for each enzyme) to each well.



- Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60 minutes at 30°C using the plate reader.
- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## In Vitro Kinase Selectivity Assay (Kinome Scan)

This high-throughput assay measures the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.

Objective: To profile the selectivity of a test compound across the human kinome.

#### Materials:

- A panel of purified recombinant kinases
- A suitable substrate for each kinase (e.g., a generic peptide or a specific protein substrate)
- ³³P-γ-ATP (for radiometric assays) or ADP-Glo™ Kinase Assay kit (for luminescence-based assays)
- Assay buffer (kinase-specific, but generally contains a buffer, divalent cations like MgCl<sub>2</sub>, and DTT)
- Test compound serially diluted in DMSO
- 96- or 384-well plates
- Apparatus for detecting radioactivity (e.g., scintillation counter) or luminescence (plate reader)



#### Procedure (Radiometric Assay Example):

- Prepare a reaction mixture containing the assay buffer, <sup>33</sup>P-y-ATP, and the kinase substrate in each well of the plate.
- Add the test compound or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding the specific kinase to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated <sup>33</sup>P-y-ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Data is often presented as a percentage of control or as IC50 values if a dose-response curve is generated.

## Visualizations SHP2 Signaling Pathway





Click to download full resolution via product page

Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK signaling.



## **Experimental Workflow for Inhibitor Selectivity Profiling**



Click to download full resolution via product page



Caption: Workflow for assessing the selectivity of a SHP2 inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tenovapharma.com [tenovapharma.com]
- 2. SEC Filing | Revolution Medicines [ir.revmed.com]
- 3. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Selectivity Profile of Allosteric SHP2
   Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12381622#assessing-the-selectivity-profile-of-shp2-in-16]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com